

An In-depth Technical Guide to the Electronic and Optical Properties of TiZnO_3

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Compound of Interest

Compound Name: *Titanium zinc oxide (TiZnO_3)*

Cat. No.: *B079987*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium zinc oxide (TiZnO_3), a mixed metal oxide, is a material of growing interest in various scientific and technological fields. Its potential applications span from photocatalysis and solar energy conversion to serving as a dielectric material in electronic components. For researchers and professionals in drug development, understanding the electronic and optical properties of such materials can be crucial for applications in biosensing, photodynamic therapy, and drug delivery systems. This technical guide provides a comprehensive overview of the core electronic and optical characteristics of TiZnO_3 , detailing theoretical predictions and experimental findings for the closely related zinc titanate (ZnTiO_3) system. The guide includes detailed experimental protocols and visual representations of key structures and workflows to facilitate a deeper understanding and further research.

Electronic Properties

The electronic properties of TiZnO_3 , particularly its band structure, are fundamental to its functionality in electronic and optoelectronic devices. Theoretical calculations based on Density Functional Theory (DFT) provide valuable insights into these characteristics.

Theoretical Electronic Structure

The Materials Project database, a repository of computed materials properties, lists two predicted crystal structures for TiZnO_3 : a trigonal phase with space group R-3 and another with space group R3c[1][2]. DFT calculations on these structures provide the following electronic properties:

Property	TiZnO3 (R-3)	TiZnO3 (R3c)
Calculated Band Gap (GGA/PBE)	1.95 eV	2.13 eV
Formation Energy per Atom	-2.802 eV/atom	-2.785 eV/atom
Crystal System	Trigonal	Trigonal
Space Group	R-3 (148)	R3c (161)
Lattice Parameters (a, b, c)	5.15 Å, 5.15 Å, 14.03 Å	5.52 Å, 5.52 Å, 5.52 Å
Lattice Angles (α , β , γ)	90°, 90°, 120°	55.55°, 55.55°, 55.55°

Note: The band gaps calculated using standard DFT functionals like GGA/PBE are known to be underestimated compared to experimental values[1].

Density Functional Theory (DFT) Calculation Protocol

Reproducing or extending the theoretical understanding of TiZnO_3 's electronic properties requires a well-defined computational methodology. Below is a typical protocol for performing DFT calculations for a crystalline solid like TiZnO_3 .

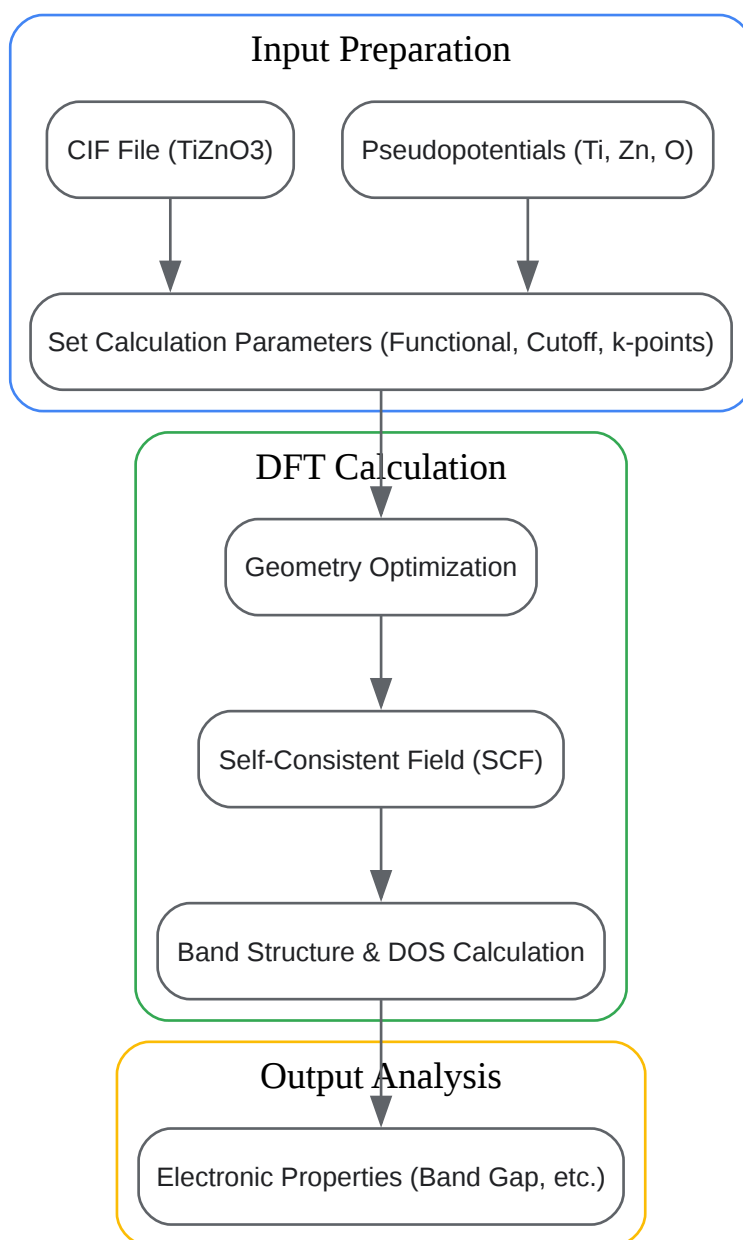
Objective: To calculate the electronic band structure and density of states (DOS) of TiZnO_3 .

Software: A plane-wave DFT code such as Quantum ESPRESSO, VASP, or CASTEP.

Methodology:

- **Input Structure:** Obtain the crystallographic information file (CIF) for the desired TiZnO_3 phase (e.g., from the Materials Project)[1][2].
- **Pseudopotentials:** Use appropriate pseudopotentials for Ti, Zn, and O atoms (e.g., Projected Augmented Wave (PAW) or Ultrasoft pseudopotentials).

- **Exchange-Correlation Functional:** Employ the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional for initial geometry optimization and electronic structure calculations. For more accurate band gap calculations, a hybrid functional (e.g., HSE06) or GW approximation may be necessary[3].
- **Energy Cutoff:** Set a plane-wave kinetic energy cutoff sufficiently high to ensure convergence of the total energy. A typical starting point is 400-500 eV.
- **k-point Mesh:** Use a Monkhorst-Pack grid for sampling the Brillouin zone. The density of the k-point mesh should be tested for convergence.
- **Geometry Optimization:** Perform a full relaxation of the lattice vectors and atomic positions until the forces on each atom are below a certain threshold (e.g., 0.01 eV/Å).
- **Self-Consistent Field (SCF) Calculation:** After optimization, perform a static SCF calculation to obtain the ground-state electronic density.
- **Band Structure and DOS Calculation:** Perform non-self-consistent calculations along high-symmetry paths in the Brillouin zone to obtain the band structure and a denser k-point mesh for the DOS.



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DFT calculation workflow for electronic properties.

Optical Properties

The optical properties of TiZnO₃ are dictated by how it interacts with light, which is closely linked to its electronic structure. Experimental data for TiZnO₃ is scarce, but studies on the analogous ZnTiO₃ provide valuable insights.

Experimental Optical Properties of ZnTiO₃

ZnTiO₃ has been synthesized and characterized in various forms, including nanoparticles and thin films. Its optical properties are typically investigated using UV-Visible (UV-Vis) spectroscopy and photoluminescence (PL) spectroscopy.

Property	ZnTiO ₃ (Experimental)	Reference
Optical Band Gap	3.19 eV - 3.70 eV	[4]
Synthesis Method	Hydrothermal, Sol-Gel	[5][6]
Crystal Phase	Cubic, Hexagonal	[5]

The variation in the reported band gap values can be attributed to differences in synthesis methods, crystal structure, particle size, and measurement techniques.

Experimental Protocols

This method involves a chemical reaction in an aqueous solution at elevated temperature and pressure.

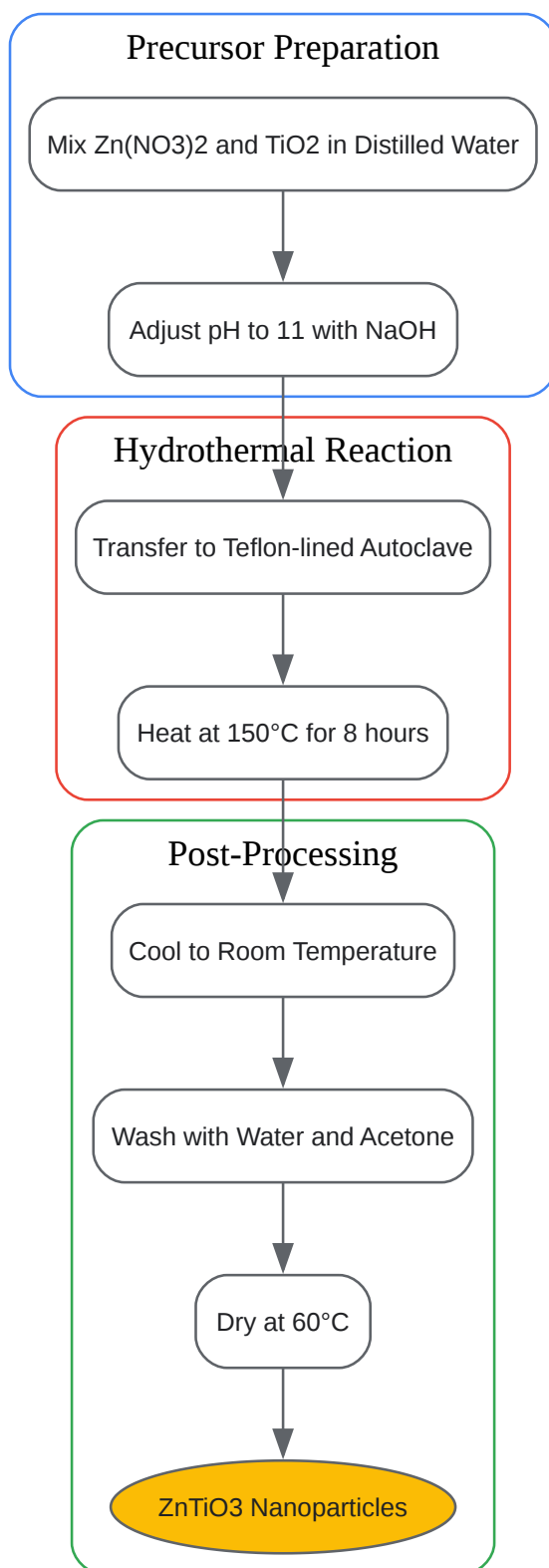
Materials:

- Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
- Titanium dioxide (TiO₂)
- Sodium hydroxide (NaOH)
- Distilled water
- Acetone

Procedure:

- Prepare stoichiometric amounts of Zn(NO₃)₂·6H₂O and TiO₂ precursors.
- Dissolve the precursors in distilled water in a beaker with magnetic stirring.

- Slowly add a NaOH solution to adjust the pH to approximately 11.
- Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
- Seal the autoclave and heat it in an oven at 150°C for 8 hours.
- Allow the autoclave to cool to room temperature naturally.
- Collect the precipitate by centrifugation and wash it several times with distilled water and acetone until the pH is neutral.
- Dry the resulting powder in an oven at 60°C for 2 hours.



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Hydrothermal synthesis of ZnTiO₃ nanoparticles.

The sol-gel process is a versatile method for producing high-quality thin films.

Materials:

- Titanium isopropoxide (precursor for TiO_2)
- Zinc acetate (precursor for ZnO)
- 2-methoxyethanol (solvent)
- Monoethanolamine (stabilizer)

Procedure:

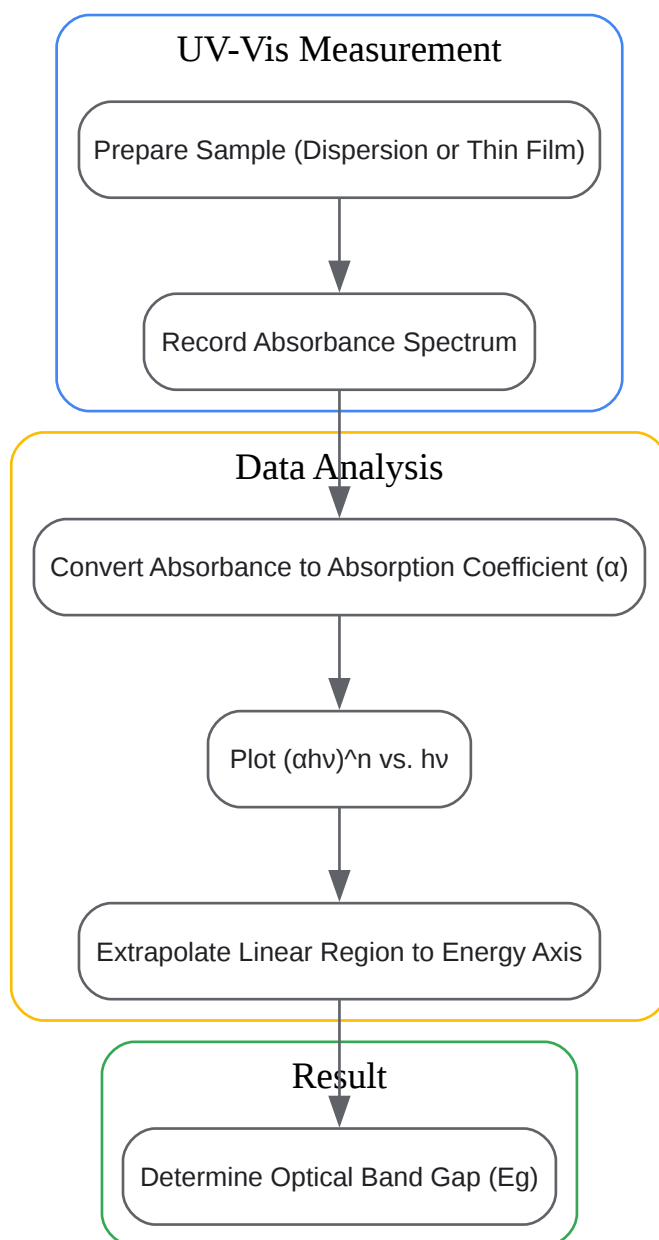
- Dissolve zinc acetate in a mixture of 2-methoxyethanol and monoethanolamine with stirring.
- In a separate container, dissolve titanium isopropoxide in 2-methoxyethanol.
- Add the titanium isopropoxide solution to the zinc acetate solution and stir for several hours to form a stable sol.
- Deposit the sol onto a substrate (e.g., glass or silicon) using a technique like spin-coating or dip-coating.
- Dry the coated substrate at a low temperature (e.g., 100°C) to evaporate the solvent.
- Anneal the film at a higher temperature (e.g., $400\text{--}600^\circ\text{C}$) to induce crystallization and form the ZnTiO_3 phase[5].

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. The optical band gap can be determined from the absorption spectrum using a Tauc plot.

Procedure:

- Disperse the synthesized nanoparticles in a suitable solvent (e.g., ethanol) or use the prepared thin film directly.

- Record the absorbance spectrum over a wavelength range that includes the expected absorption edge (e.g., 200-800 nm).
- Convert the absorbance (A) to the absorption coefficient (α).
- Plot $(\alpha h\nu)^n$ versus photon energy ($h\nu$), where 'n' depends on the nature of the electronic transition ($n=2$ for a direct band gap and $n=1/2$ for an indirect band gap).
- Extrapolate the linear portion of the Tauc plot to the energy axis (where $(\alpha h\nu)^n = 0$) to determine the optical band gap (E_g).



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